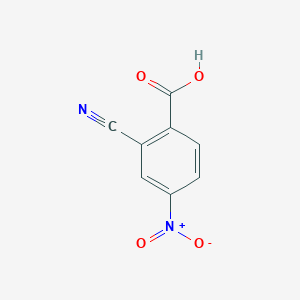

2-Cyano-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c9-4-5-3-6(10(13)14)1-2-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNXTHLTJNAHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560668 | |

| Record name | 2-Cyano-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126388-92-9 | |

| Record name | 2-Cyano-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 4 Nitrobenzoic Acid

Acidity and Proton Transfer Equilibria

The acidity of a substituted benzoic acid is a sensitive measure of the electronic effects of its substituents. In 2-Cyano-4-nitrobenzoic acid, both the cyano and nitro groups are powerful electron-withdrawing groups (EWGs), which markedly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. libretexts.orgasteriskclasses.com

Electron-withdrawing groups increase the acidity of carboxylic acids by stabilizing the negative charge of the resulting carboxylate anion through delocalization. libretexts.orgquora.com Both the nitro (-NO₂) and cyano (-CN) groups are strong EWGs. asteriskclasses.com Their presence on the benzene (B151609) ring pulls electron density away from the carboxyl group, which stabilizes the conjugate base formed upon deprotonation. libretexts.orgquora.com This stabilization makes the loss of a proton (H⁺) from the carboxylic acid group more favorable, resulting in a stronger acid and a lower pKa value. For comparison, the pKa of benzoic acid is 4.2, while the pKa for p-cyanobenzoic acid is 3.55 and for p-nitrobenzoic acid is approximately 3.4-3.5. libretexts.orghcpgcollege.edu.in The presence of both groups in this compound is expected to result in an even lower pKa, indicating a significant increase in acidity. An isomer, 4-cyano-2-nitrobenzoic acid, has a reported pKa of approximately 3.2. chemshuttle.com

| Compound | Substituent(s) | pKa | Reference |

|---|---|---|---|

| Benzoic Acid | -H | 4.2 | libretexts.orglibretexts.org |

| 4-Nitrobenzoic Acid | 4-NO₂ | 3.4-3.5 | hcpgcollege.edu.in |

| 4-Cyanobenzoic Acid | 4-CN | 3.55 | libretexts.org |

| 4-Cyano-2-nitrobenzoic acid | 4-CN, 2-NO₂ | ~3.2 | chemshuttle.com |

The electron-withdrawing nature of the nitro and cyano groups is a combination of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M).

Inductive Effect: This effect involves the transmission of charge through sigma (σ) bonds. libretexts.orglibretexts.org Both the nitro and cyano groups are highly electronegative and pull electron density through the sigma bond network of the benzene ring. libretexts.org This polarization stabilizes the negative charge on the carboxylate anion. libretexts.orgquora.com The inductive effect's strength diminishes with distance, but in this compound, both substituents are positioned to exert a significant pull. hcpgcollege.edu.in

Resonance Effect: This effect involves the delocalization of pi (π) electrons across the molecule. libretexts.orglibretexts.org The nitro group at the para position and the cyano group at the ortho position can both participate in resonance with the benzene ring, withdrawing electron density and creating additional resonance structures that delocalize the negative charge of the carboxylate anion. wikipedia.org This delocalization significantly stabilizes the conjugate base, thereby increasing the acidity of the parent molecule. quora.com

In this compound, the ortho-cyano group may also introduce a phenomenon known as the "ortho effect," where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids more than expected. libretexts.orghcpgcollege.edu.inalmerja.com This is sometimes attributed to a combination of electronic and steric factors, where the substituent may force the carboxylic acid group out of the plane of the benzene ring, altering its resonance with the ring and increasing acidity. almerja.com

Influence of Nitro and Cyano Substituents on Carboxylic Acid Acidity

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several types of reactions, most notably reduction.

The reduction of aromatic nitro compounds is a well-established transformation that typically proceeds to form an amino group (-NH₂). google.comnih.gov This process involves the formal addition of six electrons and can occur through various pathways, often involving several intermediates. nih.gov The generally accepted mechanism involves a stepwise reduction. google.comnm.gov

The primary pathway proceeds through a nitroso (-NO) intermediate, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) intermediate. google.comnih.govnm.gov The hydroxylamine is then reduced to the final amine. google.com A parallel pathway can also occur where the nitroso and hydroxylamine intermediates condense to form an azoxy compound, which is subsequently reduced to azo and hydrazo intermediates before yielding the amine. google.com

Common reagents for the reduction of aromatic nitro groups include:

Catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Palladium on carbon, Pd/C). google.com

Metal/acid combinations (e.g., Fe/HCl, Sn/HCl). google.com

For this compound, reduction of the nitro group would yield 4-amino-2-cyanobenzoic acid. chemcess.com

Reduction Pathways and Derived Intermediates

Reactions of the Cyano Group

The cyano group (-C≡N), or nitrile group, is also a reactive functional group that can participate in several important chemical transformations. Aromatic nitriles can be synthesized via methods like the Sandmeyer or Rosenmund-von Braun reactions and are valuable precursors for other functional groups. numberanalytics.com

The most common reactions involving the cyano group are hydrolysis and reduction. numberanalytics.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. numberanalytics.comsavemyexams.com In the case of this compound, hydrolysis of the cyano group would result in the formation of 4-nitroisophthalic acid (a benzene-1,3-dicarboxylic acid derivative). The synthesis of some benzoic acids involves the hydrolysis of a cyano group. google.com

Reduction: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions than those needed for nitro group reduction.

Given the presence of other reactive groups, selective reaction of the cyano group in this compound would require careful choice of reagents and reaction conditions.

Nucleophilic Substitution and Further Functionalization

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The cyano group, in particular, can be displaced by nucleophiles under appropriate reaction conditions. evitachem.com This reactivity allows for the introduction of various functional groups onto the benzoic acid core. For instance, the cyano group can be replaced by amines or other nucleophiles, facilitating the synthesis of diverse derivatives. evitachem.comsmolecule.com

Further functionalization can also be achieved by chemically modifying the existing groups. The nitro group can be reduced to an amine, yielding 2-cyano-4-aminobenzoic acid, which opens up avenues for further derivatization, such as diazotization reactions. smolecule.com Similarly, the cyano group itself can be transformed, providing a versatile handle for synthetic modifications.

Hydrolysis to Carboxylic Acid (as a synthetic transformation)

The cyano group of this compound can be hydrolyzed to a carboxylic acid group, a transformation that yields 4-nitrophthalic acid. google.com This reaction is a standard method for converting aromatic nitriles into their corresponding dicarboxylic acids. The hydrolysis can be performed under either acidic or basic conditions.

A modern, environmentally conscious approach to this transformation involves the use of an ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), in water. chemicalbook.com This "green chemistry" method proceeds by heating the nitrile in the ionic liquid solution, leading to a high yield of the dicarboxylic acid product. chemicalbook.com After the reaction, the product precipitates upon addition to ice water and can be easily separated, while the ionic liquid can be recovered and reused. chemicalbook.com

| Reactant Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Nitriles | [bmim]HSO₄ | Water | 60-65 | 1-3 | >90 |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for a range of chemical reactions, including the formation of esters and anhydrides, and can undergo decarboxylation under certain conditions.

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification. smolecule.comsmolecule.com This can be accomplished through various standard methods, such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.comorgsyn.org For example, reaction with methanol (B129727) yields methyl 2-cyano-4-nitrobenzoate. bldpharm.com

The Mitsunobu reaction offers an alternative, often milder, route for the esterification of benzoic acids with phenols, proceeding through a phosphine (B1218219) and azodicarboxylate reagent system. researchgate.net While direct esterification of nitrobenzoic acids with glycerol (B35011) was historically considered difficult, modern methods have shown that using an acid catalyst and an entraining liquid to remove water via azeotropic distillation at temperatures above 100°C can produce glycerol esters in good yields. google.com

| Method | Reactants | Reagents/Catalyst | Key Conditions | Source |

|---|---|---|---|---|

| Fischer Esterification | Nitrobenzoic Acid, Glycerol | Sulfuric Acid | >100°C, azeotropic distillation | google.com |

| Nitration of Ester | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15°C | orgsyn.org |

| Mitsunobu Reaction | Benzoic Acid, Phenol | DEAD/DIAD, PPh₃ | Mild, weak base, -20°C to RT | researchgate.net |

Anhydride (B1165640) Formation from Carboxylic Acids

This compound can be converted to its corresponding carboxylic anhydride. This transformation typically involves the dehydration of two carboxylic acid molecules. A common laboratory method for preparing anhydrides is heating the carboxylic acid with a dehydrating agent such as acetic anhydride. google.com For instance, 4-nitrophthalic acid is converted to 4-nitrophthalic anhydride by heating with acetic anhydride. google.com

Recent synthetic methods provide alternative routes. One such method involves the reaction of N-benzoylsaccharins with water in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce symmetrical anhydrides. organic-chemistry.org This approach can also be adapted to form unsymmetrical anhydrides by reacting N-benzoylsaccharins with a different carboxylic acid. organic-chemistry.org Another strategy uses dialkyl dicarbonates with a Lewis acid catalyst to generate a mixed anhydride intermediate, which then reacts with another molecule of the carboxylic acid. organic-chemistry.org

Decarboxylation Mechanisms

The decarboxylation of aromatic carboxylic acids is highly dependent on the substituents present on the ring. While benzoic acid itself is resistant to decarboxylation, the presence of strong electron-withdrawing groups, like the nitro group, can facilitate the reaction. oup.commasterorganicchemistry.com For p-nitrobenzoic acid, studies have shown that the reaction follows a first-order kinetic profile and is believed to proceed through a unimolecular SE1 mechanism. oup.com This mechanism involves the formation of a carbanion intermediate, which is stabilized by the resonance effect of the para-nitro group. oup.commasterorganicchemistry.com

The reaction is sensitive to the solvent and pH; basic solvents like aniline (B41778) accelerate the decarboxylation of p-nitrobenzoic acid compared to neutral solvents like glycerol, supporting the SE1 pathway. oup.com In contrast, ortho-substituted nitrobenzoic acids can exhibit a change in mechanism. oup.com Copper-catalyzed decarboxylation has also emerged as a powerful method, where a copper salt mediates the loss of CO₂ to form an aryl-copper intermediate that can then participate in cross-coupling reactions. rsc.org

Intermolecular Interactions and Supramolecular Assembly in Solution

The functional groups of this compound—carboxylic acid, cyano, and nitro—are all capable of participating in various non-covalent interactions, which govern its assembly into larger supramolecular structures. nih.govcolab.ws

The most significant of these is the hydrogen bond. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust, cyclic dimers through O–H···O interactions. colab.ws This is a common and predictable motif for carboxylic acids. colab.ws

Beyond self-dimerization, the molecule can engage in other hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. nih.gov This allows for the formation of complex networks with other molecules, including co-crystal formers like pyridyl derivatives, where strong O–H···N hydrogen bonds are often the primary interaction. acs.orgresearchgate.net

Pivotal Insights into the Computational and Theoretical Landscape of this compound Remain Elusive

A comprehensive review of scientific literature reveals a significant gap in the dedicated computational and theoretical analysis of the chemical compound this compound. Despite the availability of advanced computational methodologies and their extensive application to structurally similar molecules, specific research focusing on the electronic structure, reactivity parameters, and intermolecular interactions of this compound, as per a detailed theoretical framework, is not publicly documented.

While the principles of computational chemistry are well-established for predicting the properties of organic molecules, the specific application of these methods to this compound has not been reported in the available literature. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to investigate the electronic and structural properties of various organic compounds. For instance, studies on related molecules like 2-chloro-4-nitrobenzoic acid and other cyanobenzoic acid isomers have utilized these techniques to explore their molecular geometries, electronic properties, and potential for intermolecular interactions. acs.orgrsc.orgnih.gov

Theoretical predictions of reactivity, often guided by parameters derived from molecular orbital theory, are also a common focus of computational studies. Concepts such as chemical potential, molecular softness, and Fukui functions serve as powerful tools to understand and predict the reactive behavior of molecules. acs.orgnih.gov These parameters help in identifying the most probable sites for electrophilic or nucleophilic attack, thereby offering insights into the chemical behavior of a compound.

Furthermore, the modeling of intermolecular interactions is a crucial aspect of computational chemistry, providing an understanding of how molecules self-assemble in the solid state and in solution. Such studies are vital for crystal engineering and materials science. researchgate.netscience.gov

However, a detailed investigation applying these specific theoretical lenses to this compound is conspicuously absent from the scientific record. Consequently, the generation of a detailed, data-rich article focusing solely on the computational and theoretical analysis of this particular compound is not feasible at this time. The scientific community awaits dedicated research to illuminate the specific computational and theoretical characteristics of this compound.

Computational Chemistry and Theoretical Analysis of 2 Cyano 4 Nitrobenzoic Acid

Modeling of Intermolecular Interactions

Hydrogen Bonding in Dimeric and Higher-Order Structures

The carboxylic acid group is a powerful hydrogen bond donor and acceptor, predisposing 2-cyano-4-nitrobenzoic acid to form highly predictable and stable supramolecular structures. The most fundamental and robust of these is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. This interaction creates a characteristic centrosymmetric R²₂(8) graph set motif.

In the solid state, benzoic acid derivatives, including various nitrobenzoic acids, consistently exhibit this dimeric structure. quora.comcolab.ws These dimers then act as building blocks for more complex, higher-order assemblies. The dimers can be linked into extended one-dimensional (1D) tapes or two-dimensional (2D) sheets through weaker C-H···O hydrogen bonds, often involving the aromatic C-H groups and the oxygen atoms of the nitro or carboxylate functions. colab.ws The specific arrangement of these higher-order structures is influenced by the electronic nature and position of the substituents on the aromatic ring.

Table 1: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers

| Interaction Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O=C | 2.6 - 2.8 | 165 - 175 |

| Weak C-H···O Bond | C-H···O (nitro) | 3.0 - 3.5 | 120 - 160 |

| Weak C-H···O Bond | C-H···O (carboxyl) | 3.0 - 3.5 | 120 - 160 |

Analysis of Non-Covalent Interactions (e.g., Halogen Bonds in Analogues)

Beyond conventional hydrogen bonding, the supramolecular architecture of this compound and its analogues is stabilized by a variety of other non-covalent interactions. While the cyano group itself is not a halogen bond donor, examining halogenated analogues like 2-chloro-4-nitrobenzoic acid (2c4n) provides critical insight into the types of interactions that can govern crystal packing in this molecular family. acs.orgnih.gov

Other significant non-covalent forces include π-π stacking interactions between the aromatic rings of adjacent molecules. The electron-deficient nature of the ring, due to the electron-withdrawing nitro and cyano groups, facilitates these interactions. In a co-crystal of the analogue 2-chloro-4-nitrobenzoic acid with 3-cyanopyridine, molecules are stacked in columns held together by multiple π-π stacking interactions. researchgate.net

Table 2: Non-Covalent Interactions Observed in Analogues of this compound

| Analogue | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrobenzoic acid | Halogen Bond (C-Cl···O) | The electrophilic chlorine atom interacts with oxygen atoms of adjacent molecules, contributing to crystal packing stabilization. | acs.orgnih.gov |

| 2-Chloro-4-nitrobenzoic acid | π-π Stacking | Aromatic rings stack in columns, stabilized by electrostatic interactions between the electron-deficient rings. | researchgate.net |

| Various Nitrobenzoic Acids | Weak C-H···O Bonds | Aromatic and methyl C-H groups act as weak donors to nitro and carboxyl oxygen acceptors, forming extended networks. | colab.ws |

Natural Bond Orbital (NBO) Analysis for Interaction Characterization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular wave function into a localized Lewis structure picture of chemical bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for characterizing non-covalent interactions by quantifying the donor-acceptor charge transfer between orbitals.

For this compound, NBO analysis can be used to rigorously characterize the hydrogen bonds within the dimer. The interaction is described as a charge transfer from a lone pair (LP) NBO on the carbonyl oxygen atom of one molecule (the donor) to the antibonding σ*(O-H) NBO of the interacting carboxylic acid group of the second molecule (the acceptor). The strength of this interaction is quantified by the second-order perturbation theory energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction.

This method can also characterize weaker C-H···O interactions and analyze the electronic structure of the molecule, including the hybridization of atoms and the polarization of bonds. joaquinbarroso.com

Table 3: Representative NBO Analysis Output for a Carboxylic Acid Dimer Hydrogen Bond

| Interaction | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|

| O-H···O=C | LP (O) of Carbonyl | σ* (O-H) of Carboxyl | High (> 20) |

| C-H···O (Nitro) | σ (C-H) of Ring | LP (O) of Nitro | Low (1 - 5) |

Note: E(2) values are representative and would require specific quantum chemical calculations for this compound.

Conformational Analysis and Stability Predictions

Computational conformational analysis involves calculating the potential energy surface by systematically rotating these bonds to identify low-energy conformers. For many substituted benzoic acids, the planar or near-planar conformation, which allows for maximum conjugation between the carboxyl group and the aromatic ring, is often the most stable. However, steric hindrance from ortho-substituents can force the carboxyl group to twist out of the plane. In this compound, the ortho-cyano group introduces such steric strain.

Theoretical calculations can predict the relative energies of different conformers (e.g., planar vs. various twisted forms) and the energy barriers to rotation. Studies on the analogue 2-chloro-4-nitrobenzoic acid have revealed that it can adopt different conformations in its various molecular adducts, indicating that intermolecular interactions within the crystal can influence which conformer is ultimately adopted. acs.orgnih.gov The most stable gas-phase conformer may not be the one present in the solid state, as crystal packing forces can stabilize a higher-energy conformation.

Table 4: Hypothetical Conformational Stability Predictions for this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Planar | 0° | High | Significant steric clash between the cyano group and the carboxylic acid's carbonyl oxygen. |

| Twisted A | ~30-50° | 0.0 (Global Minimum) | Represents a compromise between maximizing electronic conjugation and minimizing steric repulsion. |

| Twisted B | ~90° | Moderate | Represents a transition state for rotation, with minimal conjugation. |

Note: These values are illustrative and would need to be confirmed by specific computational modeling.

Crystallographic Studies and Solid State Chemistry of 2 Cyano 4 Nitrobenzoic Acid

Crystal Structure Determination via X-ray Diffraction

For the analogous compound, 2-Chloro-4-nitrobenzoic acid, its crystal structure has been extensively studied. iucr.orgrsc.org These studies reveal that 2c4n can exist in at least two polymorphic forms, both of which have been characterized by single-crystal X-ray diffraction. iucr.org The crystallographic data for the two polymorphs of 2c4n provide a foundational model for what could be expected for 2-Cyano-4-nitrobenzoic acid.

A typical crystallographic data table for a small organic molecule, as would be determined for this compound, is presented below based on the data for a polymorph of 2-Chloro-4-nitrobenzoic acid.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄ClNO₄ |

| Formula Weight | 201.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.85(2) |

| b (Å) | 12.59(4) |

| c (Å) | 16.14(2) |

| β (°) | 96.7(1) |

| Volume (ų) | 776(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.722 |

Supramolecular Architectures and Packing Arrangements

Based on studies of 2-Chloro-4-nitrobenzoic acid, it is anticipated that the carboxylic acid group would be a primary driver in the formation of supramolecular synthons. acs.orgnih.gov In many of its known crystal structures, 2c4n forms centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. rsc.org These dimers then arrange into more complex three-dimensional structures through weaker interactions.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal packing of many organic acids. For this compound, several types of hydrogen bonds would be expected to play a role. The most prominent would be the aforementioned O-H···O hydrogen bonds forming carboxylic acid dimers.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| O-H···N (in co-crystals) | - | - | 2.5452(12) | - | okayama-u.ac.jp |

| N-H···O (in molecular salts) | - | - | 2.734 | 164.40 | acs.org |

| N-H···O (in molecular salts) | - | - | 2.756 | - | acs.org |

| O-H···O (in molecular salts) | - | - | 2.521 | - | acs.org |

| C-H···O (in molecular salts) | - | - | 3.239 | - | acs.org |

Role of Halogen Bonds and Other Weak Interactions in Crystal Stabilization (based on analogous studies)

In addition to hydrogen bonding, other weak intermolecular interactions are critical for the stabilization of crystal structures. For this compound, while classical halogen bonding involving the cyano group is not expected, the principles of weak interactions can be understood from its chloro-analogue.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of 2c4n and its derivatives. rsc.org These interactions, where the electron-rich π systems of the benzene (B151609) rings overlap, contribute to the cohesive energy of the crystal. The presence of the electron-withdrawing nitro and cyano/chloro groups influences the electron density of the aromatic ring and thus the nature and strength of these π-π interactions.

Polymorphism and Co-crystallization Phenomena (where applicable to analogues)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules and has significant implications for their physical properties. The analogue 2-Chloro-4-nitrobenzoic acid is known to be dimorphic, existing as Form I and Form II. iucr.orgrsc.orgucl.ac.uk These polymorphs can be obtained under different crystallization conditions, such as the choice of solvent or the temperature of crystallization. iucr.org The existence of polymorphism in 2c4n strongly suggests that this compound may also exhibit this behavior.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a coformer) into the crystal lattice. 2-Chloro-4-nitrobenzoic acid has been successfully used to form a variety of co-crystals and molecular salts with different coformers, including nicotinamide, pyrazine, and various pyridine (B92270) derivatives. nih.govnih.govresearchgate.netnih.gov The formation of these multi-component systems is driven by the formation of robust supramolecular synthons, primarily involving the carboxylic acid group. Given the similar functional groups, this compound would be an excellent candidate for forming co-crystals with a range of pharmaceutically acceptable coformers.

Advanced Applications in Materials Science and Chemical Innovation

Role as a Building Block for Functional Materials

2-Cyano-4-nitrobenzoic acid serves as a fundamental component in the creation of functional materials, where its specific chemical moieties can be leveraged to achieve desired physical and chemical properties. The presence of three distinct functional groups allows for its integration into larger structures, such as polymers and organic-inorganic hybrid materials, imparting unique characteristics to the final product.

Organic Electronic and Optoelectronic Devices

The inherent electronic properties of this compound make it a candidate for developing materials used in organic electronics. The strong electron-withdrawing nature of both the cyano (-CN) and nitro (-NO₂) groups renders the aromatic ring electron-deficient. This characteristic is crucial for designing n-type organic semiconductors, which are essential components in many organic electronic devices.

Research into related compounds has highlighted this potential. For instance, charge-transfer complexes based on molecules like 2-chloro-4-nitrobenzoic acid have been noted for their efficiency as nonlinear optical (NLO) materials, which are vital for applications in photonics and optoelectronics. researchgate.net The development of functional materials with desirable properties often relies on the selection of appropriate donor and acceptor molecules to establish charge transfer interactions. researchgate.net Furthermore, isomers such as 4-cyano-2-nitrobenzoic acid have been utilized in the preparation of fluorescent dyes, suggesting that this compound could similarly serve as a key component in the synthesis of materials for optical applications. chemshuttle.com

Polymer Chemistry and Chemically Functionalized Materials

In the realm of polymer science, this compound can be employed to create chemically functionalized materials. smolecule.com The carboxylic acid group provides a reactive handle for incorporating the molecule into a polymer backbone through reactions like esterification or amidation. acs.org Once integrated, the cyano and nitro groups act as functional pendants along the polymer chain.

These functional groups can dictate the polymer's properties, such as its solubility, thermal stability, and affinity for other molecules or surfaces. This approach allows for the precise engineering of materials with tailored functionalities for a wide range of applications, from specialty coatings to advanced separation membranes. smolecule.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The structure of this compound is well-suited for applications in coordination chemistry, particularly as a ligand for constructing Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters linked together by organic molecules, creating porous, high-surface-area structures. acs.org

Modulatable Lewis Acid Catalytic Capacities in MOF Structures

Metal nodes within MOFs can act as Lewis acid sites, making them effective heterogeneous catalysts. acs.orgresearchgate.net The organic linker plays a critical role in modulating the strength and accessibility of these catalytic sites. Drawing a parallel with a related compound, 4-nitrobenzoic acid, provides insight into this potential.

Research has demonstrated that MOFs synthesized using 4-nitrobenzoic acid as the organic linker exhibit tunable Lewis acid catalytic capacities. rsc.orgcsic.es The electron-withdrawing nitro group influences the electronic properties of the metal centers, thereby modifying the activity of the Lewis acid sites. csic.es This modulation has been successfully applied in reactions such as the cyanosilylation of carbonyl compounds to produce cyanohydrins, which are valuable intermediates for biologically active molecules. rsc.orgcsic.es The catalytic performance of these MOFs was shown to be a function of the substituents present on the organic linkers, confirming that molecules like this compound could be used to fine-tune the catalytic properties of MOF structures for specific chemical transformations. rsc.orgcsic.es

Precursor in the Synthesis of Complex Organic Molecules

Owing to its multiple reactive sites, this compound is a versatile precursor for the multi-step synthesis of more complex organic molecules. libretexts.org Its functional groups can be selectively transformed, providing a strategic pathway to a wide array of derivative compounds, particularly in the pharmaceutical and fine chemical industries. evitachem.comgoogle.com

The different functional groups on the aromatic ring can undergo various chemical reactions. A common transformation is the reduction of the nitro group to an amine, yielding 2-cyano-4-aminobenzoic acid. google.com This amino derivative is a key intermediate for constructing heterocyclic systems, such as quinazolines, which are scaffolds known to possess a broad range of biological activities. chemsrc.comarabjchem.org Isomers like 4-cyano-2-nitrobenzoic acid serve as building blocks for kinase inhibitors, where the electron-withdrawing effects of the cyano and nitro groups are beneficial for optimizing binding to the target enzyme. chemshuttle.com This highlights the utility of the cyano-nitro-benzoic acid motif in medicinal chemistry.

The table below summarizes some of the key synthetic transformations that this compound and its close analogues can undergo, underscoring its role as a versatile synthetic intermediate.

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Synthesis of heterocycles (e.g., quinazolines), pharmaceuticals. google.comchemsrc.com |

| Cyano (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Creation of di- or tri-carboxylic acid linkers for polymers or MOFs. evitachem.com |

| Carboxylic Acid (-COOH) | Esterification / Amidation | Ester (-COOR) / Amide (-CONR₂) | Polymer synthesis, peptide coupling, prodrug synthesis. acs.org |

| Aromatic Ring | Nucleophilic Substitution | Various | Introduction of new functional groups to the core structure. |

This synthetic flexibility makes this compound a valuable starting material for creating diverse and complex molecular architectures with applications ranging from pharmaceuticals to industrial dyes. chemshuttle.comevitachem.com

Intermediates for Agrochemicals and Specialty Chemicals

This compound and its related isomers are pivotal intermediates in the synthesis of a variety of agrochemicals and specialty chemicals. The presence of the cyano, nitro, and carboxylic acid functional groups on the aromatic ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. These transformations are essential for constructing the complex molecular architectures required for specialized applications.

For instance, derivatives of nitrobenzoic acid, such as 2-chloro-5-nitro-benzoic acid, are utilized as intermediates in the production of agrochemicals, dyes, and pharmaceuticals. amoghchemicals.in The controlled reactivity and high purity of these compounds are key features that make them suitable for such applications. amoghchemicals.in Similarly, other complex specialty chemicals incorporating cyano and other functional groups are synthesized for use as key intermediates in the agrochemical and pharmaceutical industries. amoghchemicals.in The versatility of these benzoic acid derivatives underscores their importance in the chemical industry.

The synthesis of various cyanobenzoic acid derivatives is a subject of ongoing research, with methods being developed to produce these compounds efficiently. google.com These processes often involve the substitution of groups on the benzene (B151609) ring, such as halogens, hydroxyl groups, or alkyl groups, to create a wide array of intermediates. google.com The ability to form esters, acyl halides, and carboxamides from the carboxylic acid group further expands the utility of these compounds in creating specialty chemicals. google.com

Interactive Data Table: Applications of Nitrobenzoic Acid Derivatives

| Compound/Derivative | Application Area | Key Features |

| 2-Chloro-5-Nitro-Benzoic Acid | Agrochemicals, Pharmaceuticals, Dyes | Controlled reactivity, high purity |

| 2-Nitro-4-chlorobenzenesulfonyl chloride | Pharmaceuticals, Agrochemicals, Specialty Organic Compounds | Versatile intermediate, high purity |

| 4-Nitro-N-Methyl-Phthalimide | Dyes, Pigments, Pharmaceuticals | Controlled reactivity, high yield |

Synthetic Pathways to Advanced Pharmaceutical Intermediates

This compound and its analogs serve as crucial building blocks in the synthesis of advanced pharmaceutical intermediates. The specific arrangement of functional groups allows for targeted reactions to build complex molecules with potential therapeutic properties.

One significant application is in the synthesis of kinase inhibitors. For example, 4-cyano-2-nitrobenzoic acid is a building block for Janus kinase 3 (JAK3) inhibitors, which are being investigated for the treatment of autoimmune diseases. chemshuttle.com The electron-withdrawing properties of the cyano and nitro groups are beneficial for optimizing the binding of the inhibitor to the kinase hinge. chemshuttle.com This compound is also used in developing antibacterial agents that target bacterial dihydrofolate reductase, showing activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). chemshuttle.com

The versatility of cyanobenzoic acid derivatives is further highlighted by their use in synthesizing a range of pharmaceutical agents. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of the antifungal agent Albaconazole. innospk.com The presence of multiple reactive groups on the benzoic acid ring makes it an ideal starting material for constructing such complex therapeutic molecules. innospk.com

Process chemistry research continually seeks to improve the synthesis of these vital intermediates. For example, efficient methods have been developed for the synthesis of chiral 2-(4-cyanophenyl)morpholine, an intermediate for drug candidates, using palladium-catalyzed cyanation. sci-hub.se These advancements in synthetic methodology are crucial for the large-scale production of pharmaceuticals.

Interactive Data Table: Pharmaceutical Intermediates from Nitrobenzoic Acid Derivatives

| Starting Intermediate | Pharmaceutical Application | Synthetic Utility |

| 4-Cyano-2-nitrobenzoic acid | Kinase inhibitors (e.g., for JAK3) | Building block for autoimmune disease therapy |

| 4-Cyano-2-nitrobenzoic acid | Antibacterial agents | Platform for developing agents against MRSA |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Antifungal agents (e.g., Albaconazole) | Key intermediate for complex therapeutic molecules |

| 3-Hydroxy-4-nitrobenzoic acid | Piperidine-containing drug candidates | Used to construct the piperidine (B6355638) moiety |

Nonlinear Optical (NLO) Material Research (based on analogous nitrobenzoic acid derivatives)

Research into materials with nonlinear optical (NLO) properties is a burgeoning field, with applications in photonics, optoelectronics, and optical data storage. plos.orgacs.org Organic molecules, particularly those with specific structural features, are of great interest for NLO applications. ias.ac.in

Nitrobenzoic acid derivatives are among the organic compounds studied for their NLO properties. The key structural requirements for a molecule to exhibit potential for optical nonlinearity include π-electron delocalization, lengthy conjugation, and the presence of donor-acceptor groups. ias.ac.in Nitrobenzoic acids, with their phenyl ring (π-electron delocalization) and the electron-withdrawing nitro group, fit this profile. ias.ac.inresearchgate.net

Studies on single crystals of 4-Nitrobenzoic acid (4-NBA) have demonstrated third-order NLO effects, such as reverse saturable absorption and self-defocusing. ias.ac.inresearchgate.net Researchers have determined significant nonlinear refraction (n2), nonlinear absorption (β) coefficients, and third-order nonlinear optical susceptibility (χ(3)) for these crystals. researchgate.net The optical properties are influenced by the crystal structure and the presence of functional groups. ias.ac.in

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of these molecules. plos.orgacs.org These computational models help in designing new molecules with enhanced NLO responses by modifying functional groups and molecular geometry. acs.org For example, theoretical investigations into fluoro-N-acylhydrazide derivatives and other complex organic molecules have shown their potential as materials for third-order NLO applications. plos.org The exploration of various derivatives of benzoic acid continues to be an active area of research for the development of new and efficient NLO materials. acs.org

Interactive Data Table: NLO Properties of a Nitrobenzoic Acid Derivative (4-Nitrobenzoic acid)

| Property | Value | Technique/Method |

| Nonlinear refraction (n2) | 8.705×10-10 (cm2/W) | Z-scan technique |

| Nonlinear absorption (β) | 0.0495×10-4 (cm/W) | Z-scan technique |

| Third-order NLO susceptibility (χ(3)) | 5.316×10-7 (esu) | Z-scan technique |

| Optical Limiting Threshold | 3.074×10-3 (Wcm-2) | Z-scan technique |

Advanced Analytical Methodologies for 2 Cyano 4 Nitrobenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Cyano-4-nitrobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the chemical environment of nitrogen atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region would likely show a complex splitting pattern due to the disubstituted benzene (B151609) ring. The proton ortho to the carboxyl group and meta to the nitro group is expected to appear as a doublet, while the other two aromatic protons would also present as doublets or multiplets, with their exact chemical shifts influenced by the electron-withdrawing nature of the cyano and nitro groups. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show eight distinct signals. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-170 ppm. oregonstate.edu The carbon of the cyano group usually resonates around 115-120 ppm. The aromatic carbons will have chemical shifts in the range of 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and cyano groups being the most deshielded. Quaternary carbons, those without attached protons, generally show weaker signals. chemguide.co.uk

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to its lower sensitivity, can offer direct insight into the electronic environment of the two nitrogen atoms in this compound. huji.ac.il The nitrogen of the nitro group would be expected to have a chemical shift in the range of -10 to +10 ppm relative to nitromethane. The nitrogen of the cyano group would resonate at a significantly different chemical shift, typically in the range of -90 to -140 ppm. The precise chemical shifts can be influenced by solvent effects and intermolecular interactions. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.5 - 9.0 | Complex splitting patterns expected. |

| ¹H (Carboxylic Acid) | >10 | Broad singlet, position is solvent dependent. |

| ¹³C (C=O) | 165 - 170 | Carbonyl carbon of the carboxylic acid. |

| ¹³C (Aromatic) | 120 - 150 | Shifts influenced by nitro and cyano groups. |

| ¹³C (C≡N) | 115 - 120 | Cyano group carbon. |

| ¹⁵N (NO₂) | -10 to +10 (rel. to CH₃NO₂) | Nitro group nitrogen. |

| ¹⁵N (C≡N) | -90 to -140 (rel. to CH₃NO₂) | Cyano group nitrogen. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

The most prominent absorption bands expected in the IR spectrum are:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid.

NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically between 1515-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

C≡N Stretch: A medium to weak, sharp absorption band is expected in the range of 2220-2260 cm⁻¹ for the cyano (C≡N) stretching vibration.

C-H Stretches (Aromatic): Absorption bands for aromatic C-H stretching are typically found just above 3000 cm⁻¹.

C=C Stretches (Aromatic): Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid | 2500-3300 | O-H Stretch (broad) |

| Carboxylic Acid | 1700-1725 | C=O Stretch (strong) |

| Nitro | 1515-1560 | Asymmetric NO₂ Stretch (strong) |

| Nitro | 1345-1385 | Symmetric NO₂ Stretch (strong) |

| Cyano | 2220-2260 | C≡N Stretch (medium-weak, sharp) |

| Aromatic | >3000 | C-H Stretch |

| Aromatic | 1400-1600 | C=C Stretches |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. The compound has a molecular formula of C₈H₄N₂O₄ and a monoisotopic mass of approximately 192.0171 g/mol . chemspider.comchemsrc.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 192. The fragmentation pattern would likely involve the loss of small, stable neutral molecules and radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). For benzoic acids, the loss of OH (17 Da) and COOH (45 Da) is also common. Therefore, significant fragment ions might be observed at m/z 175 (M-OH)⁺, 146 (M-NO₂)⁺, and 121 (M-COOH-NO₂)⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy.

| m/z Value | Possible Fragment | Notes |

| 192 | [M]⁺˙ | Molecular ion |

| 175 | [M-OH]⁺ | Loss of hydroxyl radical |

| 146 | [M-NO₂]⁺ | Loss of nitro group |

| 121 | [M-COOH-NO₂]⁺ | Loss of carboxyl and nitro groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicability and Limitations)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. For this compound, the presence of the aromatic ring conjugated with the nitro and cyano groups is expected to give rise to strong UV absorption.

Applicability: UV-Vis spectroscopy is useful for the quantitative analysis of this compound in solution, provided a calibration curve is established. It can also be used to monitor reactions involving this compound if there is a significant change in the chromophore system. The absorption maxima (λ_max) are expected to be in the UV region, likely with multiple bands corresponding to different electronic transitions. For example, 4-nitrobenzoic acid has a primary absorption maximum around 258 nm. nih.gov The presence of the additional cyano group in this compound may cause a shift in the absorption maxima.

Limitations: UV-Vis spectroscopy has limited applicability for the unambiguous identification of this compound. The absorption bands are typically broad, and many other aromatic compounds have similar UV spectra. Therefore, it is not a suitable technique for structural elucidation on its own and must be used in conjunction with other methods like NMR and IR spectroscopy.

Chromatographic and Separation Techniques in Research

Chromatographic techniques are essential for the purification and analysis of this compound, as well as for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be suitable, typically employing a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The aqueous phase would be acidified to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Gradient elution may be necessary to achieve good separation from impurities or other components in a mixture. Detection is typically performed using a UV detector set at one of the absorption maxima of the compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring reaction progress and for preliminary purity assessment. rsc.org A silica (B1680970) gel plate would be used as the stationary phase, and a mixture of a polar and a non-polar solvent (e.g., ethyl acetate (B1210297) and hexane) would serve as the mobile phase. The position of the spot corresponding to this compound can be visualized under UV light.

Thermal Analysis Techniques in Structural and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would show the decomposition temperature range. A sharp weight loss would indicate the decomposition of the compound. Studies on related nitrobenzoic acid isomers have shown that decomposition can be an energetic process. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. Further heating would likely reveal an exothermic event corresponding to its decomposition. The data from DSC can be used to determine the purity of the compound (by melting point depression) and to study its thermal stability. For instance, studies on 2-chloro-4-nitrobenzoic acid have utilized DSC to characterize its solvates and polymorphic forms. acs.org

| Technique | Information Obtained | Expected Observations for this compound |

| TGA | Decomposition temperature, thermal stability | A sharp weight loss at elevated temperatures. |

| DSC | Melting point, enthalpy of fusion, decomposition temperature and enthalpy | An endothermic peak for melting, followed by an exothermic peak for decomposition. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of nitroaromatic compounds often relies on methods that are environmentally taxing and present safety challenges. Traditional routes may involve harsh oxidizing agents like potassium permanganate (B83412) or require high temperatures and pressures, which are not aligned with the principles of green chemistry. google.comgoogle.com Consequently, a primary focus of future research will be the development of more sustainable and efficient synthetic pathways to 2-Cyano-4-nitrobenzoic acid.

Key areas for exploration include:

Biomimetic and Catalytic Oxidation: Inspired by natural processes, the use of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of precursor molecules presents a promising green alternative. researchgate.net Research into catalysts that can selectively oxidize a methyl group on a nitrotoluene precursor under mild conditions (e.g., lower pressure and temperature) could lead to a significantly more sustainable process. researchgate.net

Mechanochemistry: The application of mechanochemical methods, such as liquid-assisted grinding (LAG), offers a solvent-minimal approach to chemical synthesis. doi.org Investigating the synthesis of this compound or its precursors through grinding techniques could drastically reduce solvent waste and energy consumption compared to traditional solution-based methods. doi.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Approach | Traditional Method | Proposed Sustainable Alternative | Potential Advantages |

| Oxidation | Potassium Permanganate, Nitric Acid google.comgoogle.com | Aerobic oxidation with biomimetic catalysts researchgate.net | Reduced pollution, milder reaction conditions, improved safety. |

| Purification/Reaction | Solution-based crystallization | Mechanochemistry (Liquid-Assisted Grinding) doi.org | Drastically reduced solvent use, lower energy consumption. |

| Functionalization | Standard coupling agents | Recyclable coupling reagents (e.g., TCBOXY-like) acs.org | Generation of non-toxic, reusable byproducts, simpler purification. |

Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and discovering new applications. The interplay between its three functional groups can lead to complex reaction pathways, intermediates, and side products that are not yet fully understood.

Future mechanistic studies should focus on:

Kinetic Analysis: Detailed kinetic studies, similar to those performed on other benzoic acid derivatives, can reveal the influence of reaction parameters like pH and temperature on reaction rates and outcomes. psu.edu Understanding the rate-determining steps and the role of protonated species could allow for precise control over product formation. psu.edu

Intermediate Characterization: The identification of transient intermediates is key to unraveling reaction pathways. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) based studies can provide insights into the nature of species formed during a reaction. mdpi.com

Investigating Side Reactions: The hydrolysis or transformation of the cyano and nitro groups under certain conditions can lead to unexpected byproducts. For instance, the hydrolysis of related compounds can yield molecules that engage in elusive, non-covalent interactions, affecting reaction purity and yield. biorxiv.org A thorough investigation of these side pathways is necessary for process optimization.

Expansion of Applications in Emerging Materials Science Fields

The distinct electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials. While research on this specific isomer is nascent, studies on related compounds highlight clear avenues for exploration.

Crystal Engineering and Co-crystals: 2-Chloro-4-nitrobenzoic acid, a structural analogue, has been extensively used to form co-crystals and molecular salts with tailored physical properties for the pharmaceutical industry. acs.orgnih.gov Future work should explore the potential of this compound to form novel supramolecular structures through hydrogen bonding and other non-covalent interactions, targeting materials with enhanced stability or functionality. acs.org

Organic Electronics and Optoelectronics: The combination of electron-withdrawing cyano and nitro groups suggests potential applications in organic electronics. smolecule.com Analogous compounds are being investigated as building blocks for functional materials in this area. Exploration of this compound in the synthesis of organic semiconductors or non-linear optical materials is a logical next step.

Fluorescent Probes and Dyes: The nitro group can serve as a functional site for modification, for example, in the creation of fluorescent dyes. chemshuttle.com Research into converting this compound into fluorescent probes could lead to new tools for biological imaging or chemical sensing, such as detecting nucleic acid hybridization events. chemshuttle.com

Advanced Theoretical Modeling and Computational Predictions

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work, saving both time and resources. For this compound, theoretical modeling can offer profound insights.

Modeling Self-Association: Molecular simulation methods can be used to study how molecules of this compound interact with each other and with solvents. acs.orgresearchgate.net Such models can predict the formation of hydrogen-bonded dimers or other self-associates in solution, which is critical for controlling crystallization and polymorphism. acs.org

Predicting Material Stability: Molecular modeling can calculate the relative stability of different crystal forms or co-crystals, guiding the design of more stable materials. nih.gov These calculations can help rationalize experimental outcomes, such as why a particular co-crystal is more thermally stable than its individual components. nih.gov

Simulating Host-Guest Interactions: Advanced methods like Density Functional Theory (DFT) and molecular dynamics (MD) can simulate how this compound might interact with other molecules, such as protein binding sites or the cavity of a cyclodextrin. biorxiv.orgresearchgate.net These simulations can predict binding energies, geometries, and the nature of intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net

The table below summarizes some advanced computational techniques and their potential applications for studying this compound.

| Computational Method | Abbreviation | Application Area | Predicted Properties |

| Density Functional Theory | DFT | Host-Guest Chemistry, Reaction Mechanisms researchgate.net | Stabilization energies, thermodynamic parameters, reaction barriers. |

| Molecular Dynamics | MD | Protein Interactions, Solution Behavior biorxiv.org | Binding affinity, conformational changes, solvent effects. |

| Natural Bond Orbital Analysis | NBO | Intermolecular Interactions researchgate.net | Nature and strength of hydrogen bonds and other non-covalent interactions. |

| Gauge-Including Atomic Orbital | GIAO | Spectral Prediction researchgate.net | NMR chemical shifts for structural verification. |

By systematically pursuing these research directions, the scientific community can build upon the current understanding of this compound, paving the way for innovative synthetic methods and novel applications in diverse scientific fields.

Q & A

Q. What are the key safety protocols for handling 2-Cyano-4-nitrobenzoic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and non-vented lab coats. Respiratory protection (e.g., N95 masks) is mandatory for powder handling due to acute toxicity risks (H302) .

- Storage : Store in amber glass containers at 2–8°C with desiccants to prevent hydrolysis of the cyano and nitro groups. Avoid UV exposure and incompatible materials like strong oxidizers .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to reduce nitro group reactivity. Follow EPA guidelines for hazardous waste .

Q. What methodologies are recommended for synthesizing this compound with optimal yield?

Methodological Answer:

- Nitration Step : Use mixed HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C to nitrate 2-cyanobenzoic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Yield: ~65% .

- Cyano Group Stability : Maintain pH >6 during workup to prevent cyano hydrolysis. Use cold ethanol for recrystallization to isolate pure product .

Q. How should researchers approach the crystallization of this compound for X-ray analysis?

Methodological Answer:

- Solvent Selection : Slow evaporation of acetone/water (7:3 v/v) at 25°C yields plate-like crystals suitable for diffraction .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. SHELXL-2018 is recommended for refinement due to its robust handling of nitro and carboxylic acid groups .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R₂²(8) motifs between carboxylic acid dimers). Use Mercury 4.3.1 to visualize and quantify bond angles/distances .

- Thermal Motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic effects in nitro group orientations .

Q. What advanced spectroscopic techniques are required for characterizing this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.